4-Bromo-5-iodo-1H-1,2,3-triazole

Sequential cross-coupling Chemoselectivity Triazole diversification

Unsymmetrical dihalogenated 1,2,3-triazole with chemically distinct C-5 iodide and C-4 bromide bonds. Enables programmed, chemoselective sequential cross-coupling (Suzuki, Sonogashira, Heck) without statistical mixtures that plague symmetric 4,5-dibromo analogs. N2-regioselective alkylation (N2:N1 up to 8:1) provides direct access to ligand precursors and pharmaceutical intermediates. Validated in library synthesis and process-scale routes (76% yield, protection-free).

Molecular Formula C2HBrIN3
Molecular Weight 273.86 g/mol
Cat. No. B13926884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-iodo-1H-1,2,3-triazole
Molecular FormulaC2HBrIN3
Molecular Weight273.86 g/mol
Structural Identifiers
SMILESC1(=NNN=C1I)Br
InChIInChI=1S/C2HBrIN3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
InChIKeyKAFXWBONXPBGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-iodo-1H-1,2,3-triazole: Dual-Halogen Building Block


4-Bromo-5-iodo-1H-1,2,3-triazole (CAS 2566600-08-4, MW 273.86, C₂HBrIN₃) is an unsymmetrical dihalogenated 1,2,3-triazole bearing bromine at the 4-position and iodine at the 5-position of the heterocyclic ring . This compound belongs to the class of halo-1,2,3-triazoles that serve as versatile synthetic intermediates for constructing polysubstituted triazole scaffolds via sequential metal-catalyzed cross-coupling reactions . Unlike symmetric dihalotriazoles (e.g., 4,5-dibromo-1,2,3-triazole), the chemically distinct C–I and C–Br bonds in this compound enable programmed, chemoselective functionalization, which is the primary basis for its differentiated value in medicinal chemistry and materials science intermediate procurement [1].

Why Symmetric or Other Dihalo Analogs Cannot Substitute


Generic substitution of 4-bromo-5-iodo-1H-1,2,3-triazole with symmetric dihalogenated analogs (e.g., 4,5-dibromo-1,2,3-triazole, 4,5-diiodo-1,2,3-triazole) fails because the defining synthetic value of this compound arises from the chemically distinct reactivity of its two different halogen substituents . In palladium-catalyzed cross-coupling, the C(sp²)–I bond undergoes oxidative addition significantly faster than C(sp²)–Br (established reactivity order: R–I > R–OTf > R–Br >> R–Cl), enabling sequential chemoselective coupling—first at C-5 (iodide), then at C-4 (bromide)—within the same triazole core [1][2]. Symmetric analogs such as 4,5-dibromo-1,2,3-triazole possess two electronically equivalent C–Br bonds, precluding chemoselective differentiation and forcing statistical mixtures upon attempted sequential coupling . The 4-bromo-5-chloro variant, while unsymmetrical, exhibits a narrower reactivity gap between C–Br and C–Cl that compromises practical chemoselectivity under standard Suzuki–Miyaura conditions [2]. Only the bromo-iodo pairing provides the optimal reactivity window for clean, programmable sequential diversification.

Quantified Differentiation Evidence vs. Closest Analogs


Chemoselective Sequential Suzuki Coupling via C–I vs. C–Br

The defining differentiation of 4-bromo-5-iodo-1H-1,2,3-triazole versus its symmetric dibromo analog (4,5-dibromo-1,2,3-triazole, CAS 15294-81-2) is the ability to perform two sequential, chemoselective Suzuki–Miyaura cross-coupling reactions at distinct ring positions. The C-5 iodide undergoes oxidative addition with Pd(0) substantially faster than the C-4 bromide, consistent with the well-established reactivity order for Pd-catalyzed cross-coupling: R–I > R–OTf > R–Br >> R–Cl [1]. Zhang et al. (2012) demonstrated that N2-substituted 4-bromo-5-iodo-1,2,3-triazoles undergo chemoselective Suzuki–Miyaura coupling at the C-5 iodide position with aryl/heteroaryl boronic acids in the presence of Pd catalysts, leaving the C-4 bromide intact for subsequent coupling . By contrast, 4,5-dibromo-1,2,3-triazole cannot support this sequential strategy because both C–Br bonds exhibit near-identical reactivity, leading to statistical mixtures upon attempted stepwise coupling [2].

Sequential cross-coupling Chemoselectivity Triazole diversification C–I vs C–Br reactivity

N2-Regioselective Alkylation with High N2:N1 Ratios

Alkylation of 4-bromo-5-iodo-1H-1,2,3-triazole with alkyl/aryl halides (K₂CO₃, DMF) proceeds with high N2-regioselectivity, producing 2-substituted 4-bromo-5-iodo-1,2,3-triazoles as major products with the corresponding N1-isomers as minor byproducts . In the Zhang et al. (2012) study, five representative electrophiles yielded N2-substituted products in 74–87% isolated yield, while the combined N1 regioisomers (6 + 7) accounted for only 10–16% yield, corresponding to N2:N1 selectivity ratios of approximately 8:1 (entry 1: 80% N2 vs 10% N1), 5.5:1 (entry 2: 77% N2 vs 14% N1), 4.6:1 (entry 3: 74% N2 vs 16% N1), and 5.4:1 (entry 4: 76% N2 vs 14% N1) [1]. This contrasts with unsubstituted 1H-1,2,3-triazole, where N-alkylation typically yields complex N1/N2/N3 mixtures requiring chromatographic separation [2]. The 4,5-dibromo analogue also exhibits N2 selectivity with electron-deficient aryl halides, but cannot subsequently undergo chemoselective sequential coupling [3].

N2-alkylation Regioselectivity Triazole substitution Synthetic methodology

Enhanced Halogen-Bond Donor Capacity of C-5 Iodide

The C-5 iodine atom in 4-bromo-5-iodo-1H-1,2,3-triazole functions as a significantly stronger halogen-bond (XB) donor than the C-4 bromine, creating a built-in hierarchy of non-covalent interaction capabilities within a single small-molecule scaffold [1]. Aakeröy et al. (2013) established, through competitive cocrystallization experiments, that iodo-based XB donors consistently outcompete bromo-based donors for binding to suitable Lewis bases, with the ranking accurately reflecting computed electrostatic potential maxima (σ-hole magnitude) on the halogen surface [1]. In the triazole series, 5-iodo-1H-1,2,3-triazole derivatives form robust C–I···O and C–I···N halogen bonds that drive gelation and crystal packing, whereas the corresponding bromo analogs exhibit substantially weaker XB interactions [2]. For 4-bromo-5-iodo-1H-1,2,3-triazole specifically, this means the C-5 iodide can engage in directional XB-driven recognition events (e.g., anion binding, organogel formation, cocrystal engineering) while the C-4 bromide remains available for covalent cross-coupling or weaker secondary XB contacts [3]. The 4,5-dibromo analogue offers only C–Br donors, which are weaker XB participants by approximately 2–3 kcal/mol in typical halogen-bonded complexes [1].

Halogen bonding Crystal engineering Supramolecular chemistry Iodotriazole

Protection-Free Synthesis from Bromo-1,2,3-triazole

4-Bromo-5-iodo-1H-1,2,3-triazole is accessible via a concise, protection-free synthetic route starting from 4-bromo-5-trimethylsilyl-1,2,3-triazole with N-iodosuccinimide (NIS) in EtOAc at room temperature, affording the product in 76% isolated yield (5.0 g scale) as a white crystalline solid [1]. This contrasts favorably with alternative routes to analogous unsymmetrical dihalotriazoles that may require NH protection/deprotection sequences, cryogenic lithiation, or hazardous iodinating reagents (e.g., ICl, I₂) [2]. The Tetrahedron Letters report (2017) further demonstrates that 4-bromo-5-iodo-1,2,3-triazole can be obtained directly from bromo-1,2,3-triazole without any protecting group manipulation, and that the broader halo-1,2,3-triazole family is accessible using common reagents and solvents [2]. The ABA Chemicals patent (US 9,586,912) additionally claims a preparation method for 2-substituted-4-bromo-5-iodo-1H-1,2,3-triazole derivatives with high yield, reinforcing the industrial feasibility of this compound class [3].

Triazole halogenation Protection-free synthesis N-Iodosuccinimide Scale-up methodology

Optimal Application Scenarios Based on Verified Evidence


Sequential Diversification for Medicinal Chemistry Libraries

In medicinal chemistry programs requiring systematic SAR exploration of the 1,2,3-triazole scaffold, 4-bromo-5-iodo-1H-1,2,3-triazole enables a two-step sequential diversification strategy: (1) N2-regioselective alkylation/arylation to install the N-substituent with high N2:N1 selectivity (74–87% N2 yield, N2:N1 ratios 4.6:1 to 8:1), followed by (2) chemoselective Suzuki–Miyaura coupling at C-5 iodide, then (3) a second Suzuki coupling at C-4 bromide with a different boronic acid partner . This programmed sequence generates three points of diversity in a controlled manner, producing a single fully substituted triazole regioisomer rather than a statistical mixture. The 4,5-dibromo analog cannot support this strategy because the two C–Br bonds lack the reactivity differential required for clean sequential coupling [1]. Library synthesis protocols employing 5-iodo-1,2,3-triazoles for automated parallel synthesis have been validated, and 4-bromo-5-iodo-1,2,3-triazole extends this capability to four distinct diversity vectors [2].

N2-Substituted Ligand Precursors for Coordination Chemistry

The N2-regioselective alkylation of 4-bromo-5-iodo-1H-1,2,3-triazole (N2:N1 up to 8:1) provides direct access to N2-substituted triazole intermediates that serve as ligand precursors for transition-metal catalysis and coordination chemistry . N2-aryl-1,2,3-triazoles are established ligands for Pd-catalyzed cross-coupling, Cu-catalyzed cycloaddition, and photoluminescent metal-organic framework (MOF) construction [1]. After N2-substitution, the retained C-5 iodide and C-4 bromide offer orthogonal handles for further ligand elaboration—installing phosphine, pyridine, or carboxylate donor groups through sequential cross-coupling—without compromising the N2-substitution pattern critical for metal binding geometry . The patent literature confirms the commercial relevance of 2-substituted-4-bromo-5-iodo-1H-1,2,3-triazoles as pharmaceutical and agrochemical intermediates, underscoring their procurement value for industrial R&D pipelines [2].

Halogen-Bond-Driven Crystal Engineering and Materials

4-Bromo-5-iodo-1H-1,2,3-triazole provides a graded halogen-bond donor pair (strong C-5 iodide XB donor, moderate C-4 bromide XB donor) within a single, low-molecular-weight scaffold . In crystal engineering, such dual-donor systems enable hierarchical self-assembly where the stronger C–I···acceptor interaction directs primary recognition motifs, while the weaker C–Br···acceptor interaction reinforces secondary packing interactions . The iodotriazole motif has been validated in organogelator systems, where C–I···O halogen bonding drives formation of superorganogels with critical gelation concentrations as low as 0.5 wt% and stimuli-responsive behavior toward Hg²⁺, Cu²⁺, Zn²⁺, and Mg²⁺ ions [1]. The 4-bromo substituent provides an additional covalent functionalization site for tuning gelation solvents, mechanical properties, or optical responses, which is unavailable in mono-iodotriazole gelators [1].

Late-Stage Functionalization in Process Chemistry

For process chemistry groups scaling up triazole-containing drug candidates, 4-bromo-5-iodo-1H-1,2,3-triazole offers a strategic advantage over symmetric 4,5-dibromo-1,2,3-triazole: the C-5 iodide can undergo chemoselective late-stage functionalization (Suzuki, Sonogashira, or Heck coupling) under mild Pd-catalyzed conditions without disturbing the C-4 bromide, which may be reserved for subsequent diversification or retained as a pharmacokinetic modulating group . The protection-free synthesis (76% yield, NIS/EtOAc, rt) and the availability of a patented industrial preparation method from ABA Chemicals Corporation provide confidence in supply chain sustainability for kilogram-scale procurement [1][2]. The Gharpure review (2020) documents that coupling reactions on halotriazoles are now well-established for Heck, Suzuki, Sonogashira, and Stille protocols, reducing development risk for process implementation .

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